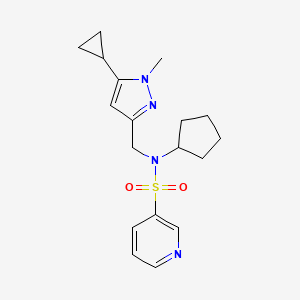

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide

Description

Chemical Classification and Taxonomic Positioning

This compound belongs to three primary chemical categories:

- Organosulfur Compounds : The sulfonamide group (-SO₂NH-) anchors the molecule within this class, characterized by sulfur-containing functional groups critical for protein binding.

- Heterocyclic Aromatic Compounds : The pyridine (C₅H₅N) and pyrazole (C₃H₃N₂) rings classify it as a bicyclic heteroaromatic system, with nitrogen atoms contributing to electron delocalization.

- Sulfonamide Derivatives : As a sulfonamide, it shares structural homology with therapeutic agents like acetazolamide, though its hybrid structure expands its pharmacological potential.

The compound’s taxonomic positioning is further defined by its substituents:

This multifunctional architecture enables interactions with biological targets such as CA IX, a metalloenzyme overexpressed in hypoxic tumors.

Historical Development in Sulfonamide-Pyrazole Hybrid Research

The evolution of sulfonamide-pyrazole hybrids parallels key milestones in medicinal chemistry:

- 1930s–1940s : Discovery of sulfanilamide’s antibacterial properties spurred interest in sulfonamide derivatives. Early analogs lacked heterocyclic complexity but established the sulfonamide group as a pharmacophore.

- 1980s–1990s : Incorporation of pyrazole rings began, leveraging their hydrogen-bonding and metabolic stability. For example, celecoxib (a pyrazole-sulfonamide) emerged as a cyclooxygenase-2 inhibitor.

- 2000s–Present : Rational design of dual-tail hybrids, such as this compound, optimized steric and electronic properties for isoform-selective enzyme inhibition.

A comparative timeline highlights critical innovations:

Modern synthetic strategies, such as the dual-tail approach, exploit the pyridine ring for aromatic stacking and the pyrazole for directional hydrogen bonding, enabling precise modulation of CA IX affinity. For instance, compound 11 from recent studies exhibited IC₅₀ values of 3.27 µM against metastatic colorectal cancer cells, underscoring the efficacy of this structural paradigm.

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-21-18(14-8-9-14)11-15(20-21)13-22(16-5-2-3-6-16)25(23,24)17-7-4-10-19-12-17/h4,7,10-12,14,16H,2-3,5-6,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPXLOOMMQEMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1795424-66-6 |

| Molecular Formula | CHNOS |

| Molecular Weight | 360.5 g/mol |

This compound features a pyridine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that compounds with similar structures can inhibit key kinases involved in inflammatory pathways and cancer progression .

1. Inhibition of Kinases

Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various kinases. For example, compounds structurally related to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine have shown promising results as inhibitors of the p38 MAPK pathway, which is crucial in inflammatory responses and cancer cell proliferation .

2. Anti-inflammatory Effects

Studies have demonstrated that similar pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cellular models. The inhibition of these cytokines is associated with reduced inflammation in various disease models .

3. Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been explored for their ability to target cancer cell metabolism and signaling pathways, particularly those involving the Akt pathway, which is often dysregulated in tumors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Pyrazole-based Inhibitors : A series of studies focused on pyrazole derivatives demonstrated effective inhibition of p38 MAPK with IC values in the nanomolar range (e.g., 53 nM) against specific cancer cell lines .

- Structural Activity Relationship (SAR) : Research has indicated that modifications on the pyrazole ring can significantly enhance biological activity. For instance, substituents on the nitrogen atom can influence binding affinity and selectivity towards specific kinases .

- Clinical Relevance : Some pyrazole derivatives have progressed to clinical trials for conditions like rheumatoid arthritis due to their selective inhibition of COX enzymes, showcasing their therapeutic potential .

Scientific Research Applications

Pharmacological Applications

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide exhibits a range of pharmacological activities:

Anticancer Activity

Various studies have indicated that pyrazole derivatives, including this compound, act as kinase inhibitors, which are crucial in cancer therapy. They have shown efficacy against several cancer types such as lymphoma, breast cancer, and melanoma by modulating signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's structure allows it to interact with specific enzymes or receptors involved in inflammatory processes. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of pyrazole derivatives. This compound may offer therapeutic benefits in neurodegenerative disorders by targeting pathways associated with neuronal survival and inflammation .

Case Studies

Several case studies have documented the effectiveness of pyrazole-based compounds in clinical settings:

- Breast Cancer Treatment : A study evaluating substituted pyrazole-based kinase inhibitors demonstrated significant tumor reduction in animal models of breast cancer when treated with compounds similar to this compound .

- Inflammatory Disorders : Clinical trials have shown that compounds with similar structures exhibit reduced symptoms in patients with rheumatoid arthritis by downregulating inflammatory markers .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in acid-base and substitution reactions:

Key Findings :

-

Hydrolysis occurs under harsh conditions (e.g., 6M HCl, reflux), yielding pyridine-3-sulfonic acid and N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)amine.

-

Alkylation at the sulfonamide nitrogen is feasible but requires activating agents like NaH for deprotonation .

Pyridine Ring Reactivity

The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling:

Key Findings :

-

SNAr at the pyridine C4 position is favored due to the sulfonamide group’s electron-withdrawing effect .

-

Suzuki coupling introduces aryl/heteroaryl groups, enhancing biological activity in analogs .

Pyrazole Substituent Reactivity

The 5-cyclopropyl-1-methylpyrazole moiety exhibits stability under standard conditions but reacts under specific stimuli:

Key Findings :

-

Cyclopropane ring hydrogenation requires elevated temperatures and catalysts .

-

The 1-methyl group resists oxidation under mild conditions but forms a ketone with strong oxidizers .

Cross-Coupling Reactions

The compound’s halogenated analogs participate in cross-coupling:

Key Findings :

Stability Under Pharmacological Conditions

Stability studies in physiological conditions:

| Condition | pH | Temperature | Degradation Pathway | Half-Life | References |

|---|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | Sulfonamide hydrolysis | 8.2 h | |

| Simulated intestinal fluid | 6.8 | 37°C | Minimal degradation | >24 h |

Key Findings :

-

Acidic environments accelerate hydrolysis, limiting oral bioavailability.

Computational Reactivity Insights

DFT calculations predict:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Sulfonamide Derivatives: Pyridine-3-Sulfonamides

The pyridine-3-sulfonamide scaffold is a common pharmacophore in drug discovery. A key comparison is with 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (), which replace the pyrazole group with a 1,2,4-triazole ring. These triazole derivatives exhibit antifungal activity, attributed to the triazole’s ability to coordinate metal ions or disrupt fungal membrane biosynthesis.

Table 1: Structural and Functional Comparison

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for solubility and crystal stability, differ between sulfonamide derivatives. The triazole derivatives () likely form N–H···N/O bonds with adjacent molecules, while the pyrazole group in the target compound may engage in C–H···π interactions due to its aromatic cyclopropane substituent. Such differences could influence bioavailability or crystallinity, as predicted by graph-set analysis () .

Table 2: Intermolecular Interaction Analysis

| Compound | Dominant Interactions | Implications |

|---|---|---|

| Target Compound | C–H···π (cyclopropane), S=O···H–N | Enhanced lipophilicity; potential for dense crystal packing |

| Triazole Derivatives | N–H···O/S, π-π stacking | Higher solubility in polar solvents |

Computational and Structural Tools

The structural characterization of such compounds relies on tools like SHELXL () and WinGX/ORTEP (), which refine crystal structures and visualize anisotropic displacement. These tools would be essential for confirming the target compound’s conformation, particularly the cyclopropane-pyrazole geometry, and comparing it to triazole analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide, and how are yields optimized?

- Methodology : The synthesis involves multi-step reactions, including pyrazole ring formation, sulfonamide introduction, and purification via chromatography. For example, copper-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) is often used for aryl amination. A typical protocol involves reagents like cesium carbonate, copper(I) bromide, and cyclopropanamine in dimethyl sulfoxide at 35°C for 48 hours, yielding ~17.9% after extraction and gradient elution .

- Optimization Strategies :

- Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics.

- Use alternative catalysts (e.g., Pd-based systems for higher selectivity).

- Replace Cs₂CO₃ with K₂CO₃ to reduce side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Peaks for cyclopentyl (δ ~1.5–2.5 ppm), pyrazole methyl (δ ~3.8 ppm), and sulfonamide protons (δ ~7.5–8.5 ppm) .

- HRMS (ESI) : Exact mass confirmation (e.g., m/z 215 [M+H]⁺ for intermediates) .

- IR Spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .

- Data Table :

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Cyclopentyl | 1.5–2.5 (m) | 25–35 | - |

| Pyrazole-CH₃ | 3.8 (s) | 40–45 | - |

| Sulfonamide | 7.5–8.5 (m) | 120–125 | 1350–1150 |

Advanced Research Challenges

Q. How can computational modeling predict the bioactivity of this sulfonamide derivative?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to targets (e.g., carbonic anhydrase or kinase enzymes).

- ADMET Prediction : Tools like ACD/Labs Percepta estimate logP (lipophilicity), solubility, and metabolic stability. For example, the trifluoromethyl group in related sulfonamides enhances metabolic resistance .

Q. What experimental strategies resolve contradictions in reported reaction yields or spectral data?

- Yield Discrepancies :

- Compare solvent systems (e.g., DMSO vs. DMF) and catalyst loading. reports 17.9% yield in DMSO, while achieves higher yields (84%) using acetone and K₂CO₃ .

- Test microwave-assisted synthesis to reduce reaction time.

- Spectral Anomalies :

- Cross-validate NMR with COSY or HSQC to resolve overlapping peaks.

- Use LC-MS to detect trace impurities (e.g., unreacted starting materials) .

Q. How does steric hindrance from the cyclopentyl and cyclopropyl groups influence reactivity?

- Mechanistic Insight :

- The cyclopentyl group may slow nucleophilic substitution at the sulfonamide sulfur due to steric bulk.

- Cyclopropane’s ring strain increases susceptibility to ring-opening reactions under acidic conditions.

- Experimental Design :

- Perform kinetic studies comparing substituents (e.g., cyclopentyl vs. cyclohexyl) in Suzuki-Miyaura couplings .

- Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Methodological Resources

Q. What purification techniques are optimal for isolating this compound?

- Chromatography : Use silica gel with ethyl acetate/hexane (0–100% gradient) for intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for final purification .

- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .

Q. How to validate the compound’s stability under storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.